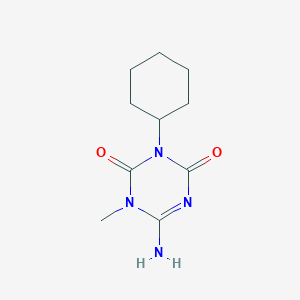
1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-
Description
The compound “1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-” is a type of acridinedione, which is a class of organic compounds . The specific compound you’re asking about seems to be a derivative of acridinedione, with additional modifications to its structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 10-(4-Chloro-phen-yl)-9-(4-fluoro-phen-yl)-3,3,6,6-tetra-methyl-3,4,6,7,9,10-hexa-hydro-acridine-1,8 (2H,5H)-dione, was synthesized by the reaction of 4-fluoro-benzaldehyde, 5,5-dimethyl-cyclo-hexane-1,3-dione and 3- (4-chloro-phenyl-amino)-5,5-dimethyl-cyclo-hex-2-enone in an ionic liquid .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups and rings. For a related compound, X-ray analysis revealed that the 1,4-dihydro-pyridine ring adopts a boat conformation, while each of the attached partially saturated six-membered rings adopts a half-chair conformation .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants used. In one example, silica boron–sulfuric acid nanoparticles (SBSANs) were found to be an efficient heterogeneous catalyst in the synthesis of xanthene and acridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For a related compound, it was found to be a pale yellow solid with a melting point of 156–158 °C .properties
IUPAC Name |
2,3,4,5,6,7-hexahydroacridine-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWKFHKPMJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369490 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56798-21-1 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1657411.png)
![(2E)-2-(3,4-dihydroxybenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B1657413.png)
![4-chloro-N-[3-(dimethylamino)propyl]-2-nitrobenzamide](/img/structure/B1657414.png)

![4-[[2-(5-Phenyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1657419.png)
![N-[(3-Bromo-4-methoxy-phenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B1657420.png)
![Ethyl 2-[4-bromo-2-[(E)-(4-oxo-2-sulfanylidene-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1657421.png)
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B1657425.png)
![N-[2-(2-Chlorophenyl)benzooxazol-5-YL]-4-ethoxy-benzamide](/img/structure/B1657426.png)
![(6R,7R)-3-Methyl-8-oxo-7-(phenylmethoxycarbonylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1657428.png)
![3-[(3,4-Dichlorophenyl)methyliminomethyl]-1H-indol-2-ol](/img/structure/B1657429.png)
![2-methoxy-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B1657430.png)
![Methyl 4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoate](/img/structure/B1657431.png)